

An In-depth Technical Guide to the Synthesis and Characterization of Hydroxyomeprazole

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Compound of Interest

Compound Name: Hydroxyomeprazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **hydroxyomeprazole**, a principal active metabolite of the proton pump inhibitor omeprazole. This document details the chemical synthesis pathways, experimental protocols, and analytical characterization techniques essential for researchers and professionals in drug development and medicinal chemistry.

Introduction

Hydroxyomeprazole, specifically 5-**hydroxyomeprazole**, is the primary metabolite of omeprazole formed in the human liver through the action of the cytochrome P450 enzyme CYP2C19.[1] While omeprazole is a racemic mixture, its metabolic pathway to **hydroxyomeprazole** is of significant interest in pharmacokinetic and pharmacodynamic studies, as the efficiency of this conversion can influence the drug's efficacy and potential for drug-drug interactions.[2] Understanding the synthesis and characterization of this metabolite is crucial for developing reference standards, studying metabolic pathways, and conducting clinical research.

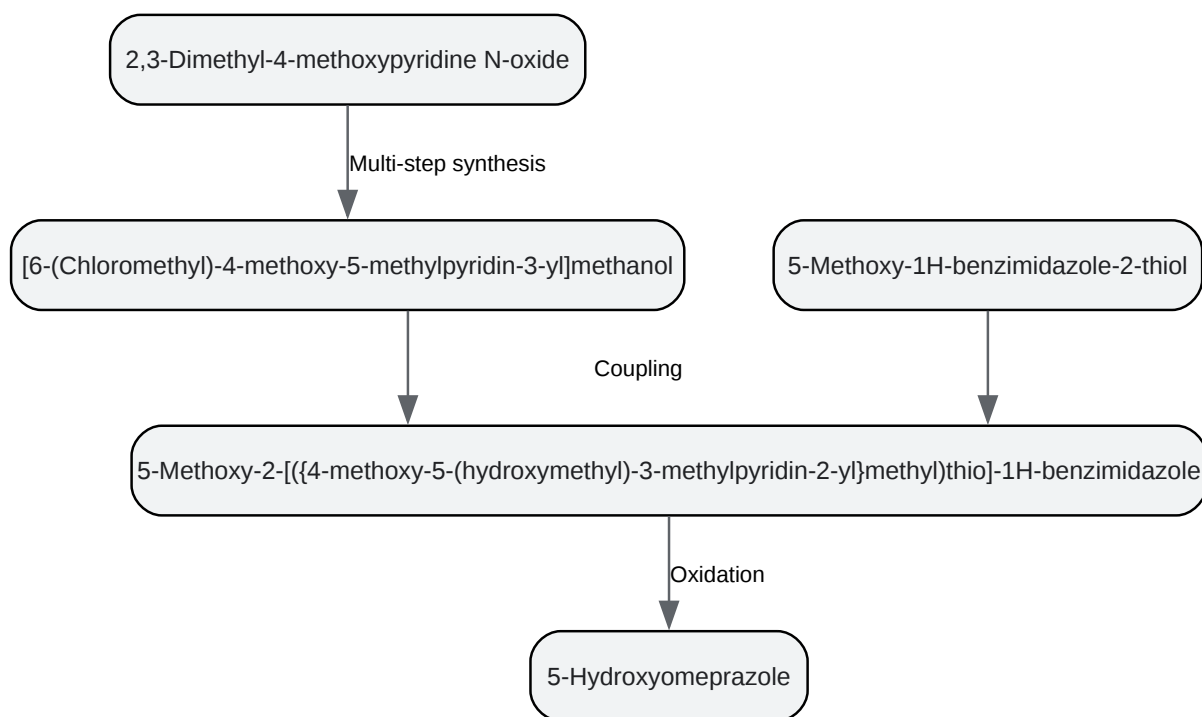
Synthesis of 5-Hydroxyomeprazole

The total synthesis of 5-**hydroxyomeprazole** is a multi-step process that involves the preparation of a substituted pyridine precursor, followed by coupling with a benzimidazole

moiety and a final oxidation step. A detailed synthetic route has been developed, providing a reliable method for obtaining this compound in the laboratory.[3]

Synthesis Pathway

The overall synthetic strategy for 5-**hydroxyomeprazole** involves the synthesis of the key intermediate, [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol, followed by coupling with 5-methoxy-1H-benzimidazole-2-thiol and subsequent oxidation.



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Caption: Synthetic pathway for 5-**Hydroxyomeprazole**.

Experimental Protocols

The following protocols are adapted from the synthetic route described by Striela et al., 2016. [3]

Protocol 1: Synthesis of [6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol

This precursor is synthesized in a multi-step process starting from 2,3-dimethyl-4-methoxypyridine N-oxide. The detailed steps involve protection of the hydroxyl group, N-oxidation, Boekelheide rearrangement, hydrolysis, and chlorination. The overall yield for this five-step synthesis is reported to be 55%.^[3]

Protocol 2: Synthesis of 5-Methoxy-2-[(4-methoxy-5-(hydroxymethyl)-3-methylpyridin-2-yl)methyl]thio]-1H-benzimidazole

- Materials:
 - [6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol
 - 5-Methoxy-1H-benzimidazole-2-thiol
 - Sodium hydroxide (NaOH)
 - Methanol (MeOH)
 - Water (H₂O)
- Procedure:
 - Dissolve 5-methoxy-1H-benzimidazole-2-thiol and one equivalent of NaOH in a mixture of methanol and water.^[3]
 - Add [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol to the solution.
 - Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
 - Upon completion, the product can be isolated by filtration or extraction.

Protocol 3: Synthesis of 5-**Hydroxyomeprazole** (Oxidation)

- Materials:
 - 5-Methoxy-2-[(4-methoxy-5-(hydroxymethyl)-3-methylpyridin-2-yl)methyl]thio]-1H-benzimidazole

- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO_3) solution
- Procedure:
 - Dissolve the sulfide intermediate in a mixture of DCM and MeOH.[3]
 - Add an aqueous solution of NaHCO_3 .
 - Cool the mixture to 2-3 °C.[3]
 - Add a solution of m-CPBA in DCM dropwise, maintaining the temperature below 3 °C.[3]
 - Stir the reaction at 2 °C for 1 hour.[3]
 - Work up the reaction by adding an aqueous NaOH solution and separating the organic phase.
 - The crude product is then purified, for example, by crystallization.

Quantitative Data for Synthesis

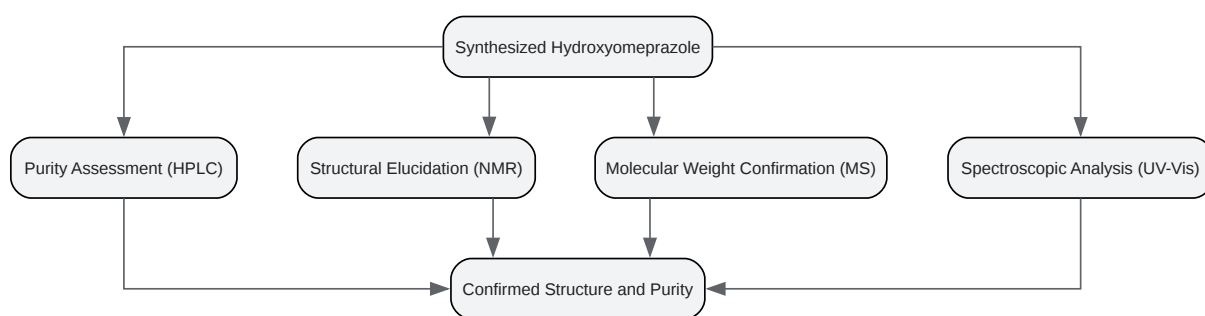
Step	Product	Starting Material	Key Reagents	Yield	Reference
1	[6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol	2,3-Dimethyl-4-methoxypyridine N-oxide	PCl ₃ , NBS, SOCl ₂ , etc.	55% (overall)	[3]
2	5-Methoxy-2-[(4-methoxy-5-(hydroxymethyl)-3-methylpyridin-2-yl)methyl]thio]-1H-benzimidazole	[6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol	5-Methoxy-1H-benzimidazole-2-thiol, NaOH	-	[3]
3	5-Hydroxyomeprazole	5-Methoxy-2-[(4-methoxy-5-(hydroxymethyl)-3-methylpyridin-2-yl)methyl]thio]-1H-benzimidazole	m-CPBA	45%	[3]

Characterization of Hydroxyomeprazole

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized **hydroxyomeprazole**. The following are standard analytical techniques employed for this purpose.

Analytical Characterization Workflow

The general workflow for the characterization of synthesized **hydroxyomeprazole** involves a series of analytical techniques to confirm its structure and purity.



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Caption: General workflow for **hydroxyomeprazole** characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of **hydroxyomeprazole** and for its quantitative determination in various matrices.

Protocol 4: HPLC Analysis of **Hydroxyomeprazole**

- Instrumentation: A standard HPLC system with a UV detector.
- Column: A reversed-phase C18 or C8 column is commonly used (e.g., Zorbax XDB-C8, 50 x 4.6 mm).[4]
- Mobile Phase: A mixture of acetonitrile and a buffer solution is typical. For example, acetonitrile-water (21:79, v/v) containing 10 mM ammonium hydroxide, with the pH adjusted

to 8.5.[4] Another method uses a gradient of acetonitrile in 50 mM phosphate buffer.[5]

- Flow Rate: Typically around 1.0 - 1.5 mL/min.[2][6]
- Detection: UV detection at 302 nm is suitable for omeprazole and its metabolites.[2][5]

Parameter	Value	Reference
Column	Zorbax XDB-C8 (50 x 4.6 mm)	[4]
Mobile Phase	Acetonitrile:Water (21:79, v/v) with 10 mM NH ₄ OH, pH 8.5	[4]
Flow Rate	1.5 mL/min	[2]
Detection Wavelength	302 nm	[2][5]
Retention Time	12.19 min (for 5-hydroxyomeprazole)	[5]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **hydroxyomeprazole** and to study its fragmentation patterns for structural elucidation.

Protocol 5: LC-MS/MS Analysis of **Hydroxyomeprazole**

- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Sciex API III+).[4]
- Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.[4][7]
- Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored. For 5-**hydroxyomeprazole**, the transition m/z 362 → 214 is commonly used.[4]

Parameter	Value	Reference
Ionization Mode	Positive Ion	[4]
Precursor Ion (m/z)	362	[4]
Product Ion (m/z)	214	[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural confirmation of **hydroxyomeprazole**.

¹H and ¹³C NMR Data

The following are reported NMR data for a precursor to 5-**hydroxyomeprazole**, which provides insight into the expected chemical shifts.

Compound	Nucleus	Chemical Shift (δ, ppm)	Reference
Methyl 4-chloro-5,6-dimethylpyridine-3-carboxylate	¹ H NMR (CDCl ₃)	2.36 (s, 3H), 2.56 (s, 3H), 3.90 (s, 3H), 8.65 (s, 1H)	[3]
	¹³ C NMR (CDCl ₃)	16.1, 24.4, 52.8, 124.4, 131.4, 143.4, 148.2, 161.8, 165.4	[3]
5-Hydroxyomeprazole precursor	¹³ C NMR (CDCl ₃)	11.6, 35.4, 56.1, 58.7, 61.6, 111.6, 125.8, 125.9, 129.5, 131.2, 147.4, 147.7, 150.4, 156.2, 157.8, 164.2, 165.0	[8]

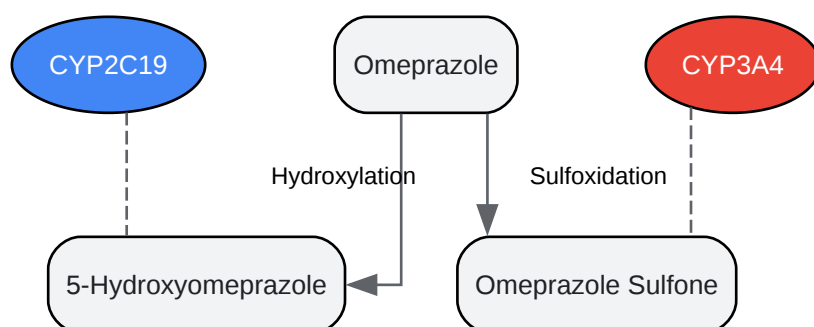
UV-Visible Spectroscopy

UV-Vis spectroscopy can be used for preliminary characterization and for quantitative analysis. Omeprazole exhibits characteristic absorption maxima which are expected to be similar for **hydroxyomeprazole**.

Solvent	λ_{max} (nm)	Reference
0.1 N NaOH	304.80	[9]
Alkaline solution	276 and 305	[10]

Metabolic Pathway of Omeprazole to Hydroxyomeprazole

The biotransformation of omeprazole is primarily carried out by cytochrome P450 enzymes in the liver. Understanding this pathway is critical for pharmacology and drug development.



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Caption: Major metabolic pathways of omeprazole.

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of **hydroxyomeprazole**. The outlined experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The successful synthesis and rigorous characterization of **hydroxyomeprazole** are fundamental for its use as a reference standard in metabolic studies and for advancing our understanding of omeprazole's clinical pharmacology.

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